2,5-Dimethyl-4-nitroaniline hydrochloride
Description
Contextualization within Aromatic Nitroaniline Chemistry
Aromatic nitroanilines are a class of organic compounds derived from aniline (B41778) that contain one or more nitro groups attached to the benzene (B151609) ring. chemeurope.comsolubilityofthings.com The relative positions of the amino (-NH2) and nitro (-NO2) groups, along with other substituents, significantly influence the chemical properties and reactivity of these molecules. rsc.org The amino group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. learncbse.in
In the case of 2,5-Dimethyl-4-nitroaniline (B186552), the molecule is a para-nitroaniline derivative. Unlike the parent p-nitroaniline, the additional methyl groups at the 2 and 5 positions introduce steric hindrance and exert an inductive electron-donating effect. researchgate.net This substitution modifies the electron density of the aromatic ring and the basicity of the amino group, distinguishing it from simpler isomers like 2-nitroaniline (B44862) and 3-nitroaniline. chemeurope.comsolubilityofthings.com The synthesis of such specifically substituted nitroanilines often requires multi-step procedures to control the regioselectivity of the nitration reaction, as direct nitration of substituted anilines can lead to mixtures of isomers and oxidation products. researchgate.netwikipedia.org
| Property | 2,5-Dimethyl-4-nitroaniline | p-Nitroaniline | m-Nitroaniline |
| Molecular Formula | C8H10N2O2 | C6H6N2O2 | C6H6N2O2 |
| Molar Mass | 166.18 g/mol | 138.12 g/mol | 138.12 g/mol |
| Melting Point | 134-136 °C | 146-149 °C | 114 °C |
| Appearance | Yellow/Orange Solid | Yellow Solid | Yellow/Orange Crystalline Solid |
| Substitution Pattern | Amino and nitro groups are para; two methyl groups are present. | Amino and nitro groups are para. | Amino and nitro groups are meta. |
Significance as a Research Compound and Organic Building Block
2,5-Dimethyl-4-nitroaniline hydrochloride is recognized primarily for its role as an organic building block in synthetic chemistry. bldpharm.comsigmaaldrich.com Organic building blocks are functionalized molecules that serve as foundational components for the construction of more complex molecular architectures. sigmaaldrich.com Nitroanilines, in general, are crucial intermediates in the industrial synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.orggoogleapis.com
The specific utility of 2,5-Dimethyl-4-nitroaniline stems from its defined substitution pattern. The functional groups on the molecule—the primary amine and the nitro group—can be selectively transformed into other functionalities. For instance:
The amino group can undergo diazotization followed by coupling reactions to produce azo dyes.
The nitro group can be reduced to a primary amine, yielding a substituted phenylenediamine derivative. This transformation is a key step in creating monomers for polymers or precursors for heterocyclic compounds. taylorandfrancis.com
Its role as a research compound is tied to the synthesis of novel molecules with potential applications in materials science and medicinal chemistry. The rigid, substituted aromatic core of 2,5-Dimethyl-4-nitroaniline makes it a candidate for incorporation into larger structures where specific electronic or steric properties are desired.
| Feature | Description |
| CAS Number | 3460-29-5 (for free base) |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 134-136 °C |
| Boiling Point | 316 °C |
| Density | 1.263 g/cm³ |
Scope of Current Academic Inquiry and Research Challenges
Current academic inquiry involving compounds like this compound primarily revolves around synthetic methodology and the development of novel functional materials. A significant research challenge lies in the selective and efficient synthesis of polysubstituted anilines. Direct nitration of 2,5-dimethylaniline (B45416) or its N-acetyl derivative can be problematic, often yielding a mixture of isomers that are difficult to separate. google.com Research efforts focus on developing regioselective synthetic routes that provide the desired 4-nitro isomer in high yield, avoiding the formation of byproducts. researchgate.netgoogle.com
Another area of investigation is the application of this building block in creating new chemical entities. This includes its use as a precursor for:
Azo Dyes: The unique substitution pattern can be used to tune the color and properties of azo dyes.
Heterocyclic Compounds: The diamine derivative, obtained after the reduction of the nitro group, is a valuable precursor for synthesizing various heterocyclic systems.
Materials Science: Incorporation into polymers or molecular crystals where its electronic and structural properties can be exploited.
Challenges in this field include optimizing reaction conditions to improve yields, reducing the environmental impact of synthetic processes, and fully characterizing the properties of the novel compounds derived from this building block. Furthermore, developing precise analytical methods, such as reverse-phase high-performance liquid chromatography (HPLC), is crucial for the purification and analysis of these compounds and their reaction products. sielc.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-4-8(10(11)12)6(2)3-7(5)9;/h3-4H,9H2,1-2H3;1H |
InChI Key |
AKPRGBHBSMJLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,5 Dimethyl 4 Nitroaniline Hydrochloride
Overview of Historical and Contemporary Synthetic Approaches
Historically, the synthesis of nitroaniline derivatives has relied on direct nitration of anilines or their acylated precursors using mixed acids (nitric and sulfuric acid). A common and established route for preparing 2,5-dimethyl-4-nitroaniline (B186552) involves the protection of the amino group of 2,5-dimethylaniline (B45416) by acetylation before the nitration step. This is followed by hydrolysis to remove the acetyl group. google.com This classical approach remains relevant due to its reliability and cost-effectiveness.
The general sequence involves:
Acylation: 2,5-dimethylaniline is reacted with an acylating agent (e.g., acetic anhydride) to form 2,5-dimethylacetanilide. This step protects the highly activating and acid-sensitive amino group from oxidation and helps control the regioselectivity of the subsequent nitration. google.comgoogle.com
Nitration: The protected intermediate, 2,5-dimethylacetanilide, is then nitrated. This reaction typically yields a mixture of isomers, with 2,5-dimethyl-4-nitroacetanilide being a significant product. google.com
Hydrolysis: The resulting nitro-acetanilide is hydrolyzed, usually under alkaline conditions, to remove the acetyl group and yield 2,5-dimethyl-4-nitroaniline. google.com
Salt Formation: Finally, the free aniline (B41778) is treated with hydrochloric acid to produce the stable 2,5-dimethyl-4-nitroaniline hydrochloride salt.
Contemporary approaches focus on improving regioselectivity, yield, and environmental safety by exploring alternative nitrating agents and catalytic systems. These include metal-catalyzed nitrations and the use of milder reaction conditions to minimize the formation of byproducts. rsc.orgresearchgate.net
Nitration Strategies for Aniline Derivatives and Regioselectivity
The introduction of a nitro group onto an aniline ring is governed by the powerful directing effects of the substituents already present. The amino group (-NH2) and alkyl groups are activating and ortho-, para-directing. ulisboa.ptbyjus.com However, the conditions of the nitration reaction, particularly the high acidity, significantly influence the outcome.
In the case of 2,5-dimethylaniline, the two methyl groups (at C2 and C5) and the amino group (at C1) all direct incoming electrophiles. The amino group strongly directs to the para-position (C4) and the ortho-positions (C2, C6). The methyl groups also reinforce activation at these positions. The final regiochemical outcome is a result of the interplay between these electronic effects and steric hindrance.
A critical factor in the nitration of anilines is the protonation of the amino group in the strongly acidic medium (e.g., H₂SO₄/HNO₃). The resulting anilinium ion (-NH₃⁺) is a strongly deactivating, meta-directing group due to its positive charge and inductive electron withdrawal. byjus.comstackexchange.com This can lead to the formation of meta-nitro products. To avoid this and achieve para-nitration, the amino group is often protected as an acetamido group (-NHCOCH₃). The acetamido group is still ortho-, para-directing but is less activating than a free amino group, which allows for more controlled nitration and prevents oxidation of the ring. magritek.com
The nitration of aniline derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
Generation of the Electrophile: In a typical mixed-acid nitration, concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). nih.gov
Electrophilic Attack: The electron-rich aromatic ring of the aniline derivative attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this complex is generally the rate-determining step of the reaction. nih.gov
Deprotonation: A base (often HSO₄⁻ or H₂O) removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring and yielding the nitroaniline product. nih.gov
The stability of the intermediate sigma complex determines the regioselectivity. For ortho- and para-attack on an aniline or acetanilide (B955), the positive charge can be delocalized onto the nitrogen atom, which provides significant resonance stabilization, favoring the formation of these isomers.
While the classic sulfuric acid/nitric acid system is widely used, research has explored alternative catalysts to improve efficiency and selectivity.
Sulfuric Acid: Acts as both a catalyst to generate the nitronium ion and as a solvent. The high acidity, however, can lead to side reactions and necessitates careful temperature control to prevent over-nitration and decomposition. sciencemadness.org
Iron(III) Nitrate: An efficient system using Fe(NO₃)₃·9H₂O has been developed for the ortho-nitration of aniline derivatives. This method is advantageous for its use of an inexpensive and non-toxic iron reagent. rsc.org
Ceric Ammonium (B1175870) Nitrate (CAN): CAN has been used as a nitrating agent for the chemo- and regioselective ortho-nitration of aniline carbamates under mild and neutral conditions. The cerium(IV) ion is believed to control regioselectivity via chelation with a directing group. researchgate.net
Silver Catalysis: An Ag-catalyzed method using sodium nitrite (B80452) as the nitro source has been developed for the ortho-selective nitration of anilides, offering an alternative pathway to specific isomers that are difficult to access with traditional methods. researchgate.net
Enhancements in nitration reactions often involve strict temperature control. Reactions are typically conducted at low temperatures (e.g., 0–10°C) to manage the exothermic nature of the reaction and minimize the formation of unwanted byproducts, such as dinitro compounds or oxidation products. sciencemadness.orgorgsyn.org
Conversion Pathways to 2,5-Dimethyl-4-nitroaniline and its Hydrochloride Salt
The synthesis is typically achieved through a multistep route starting from 2,5-dimethylaniline.
A prevalent synthetic pathway involves the acylation of 2,5-dimethylaniline, followed by nitration and subsequent hydrolysis. google.com
Step 1: Acylation of 2,5-dimethylaniline The amino group of 2,5-dimethylaniline is protected by reacting it with acetic anhydride (B1165640) or acetyl chloride to form 2,5-dimethylacetanilide. This step moderates the reactivity of the aromatic ring.
Step 2: Nitration of 2,5-dimethylacetanilide The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid under controlled temperatures. This step yields a mixture of isomers, primarily 2,5-dimethyl-4-nitroacetanilide and 3,6-dimethyl-2-nitroacetanilide. google.com
Step 3: Hydrolysis of 2,5-dimethyl-4-nitroacetanilide The desired 4-nitro isomer is separated and then hydrolyzed to remove the acetyl protecting group. This is typically accomplished by refluxing with an aqueous base, such as sodium hydroxide (B78521). google.com
Step 4: Formation of the Hydrochloride Salt The resulting 2,5-dimethyl-4-nitroaniline is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is often more stable and easier to handle than the free base.
The table below outlines typical reaction conditions for the hydrolysis step described in a patented process. google.com
| Parameter | Condition |
| Reactant | Mixture of 2,5-dimethyl-4-nitroacetanilide and its isomer |
| Reagent | 50% aqueous sodium hydroxide solution |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | Approximately 20 minutes |
| Workup | Addition of hot water, cooling, filtration |
This table is based on data from a specific example in the cited literature and may be subject to variation. google.com
An alternative route begins with 2,5-dimethylphenol, which is first nitrated to 2,5-dimethyl-4-nitrophenol. The phenolic hydroxyl group is then converted to an amino group to yield the final product. chemicalbook.com
The 2,5-dimethyl-4-nitroaniline molecule possesses two primary functional groups, the amino (-NH₂) and nitro (-NO₂) groups, which serve as handles for further chemical modification.
Reactions of the Amino Group: The primary amine is a versatile functional group. It can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly useful in synthesis, particularly for introducing a variety of substituents (e.g., -OH, -CN, halogens) onto the aromatic ring via Sandmeyer or related reactions. The amino group can also be acylated with various acid chlorides or anhydrides or alkylated to form secondary or tertiary amines. google.com
Reactions of the Nitro Group: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. Common reducing agents for this transformation include metals in acidic solution (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). Reduction of 2,5-dimethyl-4-nitroaniline would yield 1,4-diamino-2,5-dimethylbenzene, a valuable building block for polymers and dyes. google.com
These derivatization strategies allow 2,5-dimethyl-4-nitroaniline to serve as a key intermediate in the synthesis of a wide range of more complex molecules.
Purity Assessment and Crystallization Techniques for Hydrochloride Salts
The isolation and purification of this compound are critical steps that dictate the final quality and suitability of the compound for subsequent applications. Ensuring high purity requires robust analytical methods for its assessment and optimized crystallization techniques for its refinement.
Purity Assessment
The purity of this compound and related nitroaniline compounds is primarily determined using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a particularly effective and widely used technique for this purpose. thermofisher.com
High-Performance Liquid Chromatography (HPLC): This is the foremost method for assessing the purity of nitroaniline derivatives. chromatographyonline.com Reverse-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.comsielc.com Detection is usually performed with a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV-visible region. chromatographyonline.comnih.gov This method allows for the separation and quantification of the main compound from synthesis-related impurities, such as isomers (e.g., 3,6-dimethyl-2-nitroaniline) or unreacted starting materials. google.com
Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative tool for monitoring the progress of purification. scribd.com By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be quickly visualized, often under UV light. The retention factor (Rf) values are sensitive to the polarity of the solvent system used. scribd.com
Spectroscopic Methods: While chromatography is excellent for quantifying impurities, spectroscopic techniques are essential for confirming the chemical identity and structure of the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the positions of the methyl and nitro groups on the aniline ring and the protonation of the amino group.
Melting Point Analysis: A sharp and defined melting point range is a classic indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point.
The following table summarizes the common analytical methods used for purity assessment:
| Analytical Technique | Purpose | Typical Conditions/Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and impurity profiling. | Column: Reverse-phase (e.g., C18). Mobile Phase: Acetonitrile/Water with acid modifier. Detector: UV-Vis. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of purity. | Stationary Phase: Silica gel. Visualization: UV lamp. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification. | Provides detailed structural information from chemical shifts and coupling patterns. |
| Melting Point Analysis | Indication of purity. | A sharp, narrow melting range indicates high purity. |
Crystallization Techniques
Crystallization is the definitive method for purifying the solid this compound salt. The goal is to prepare a saturated solution from which the pure salt will crystallize upon cooling or solvent composition change, leaving impurities behind in the solution. mt.com
Formation and In Situ Crystallization: A common and efficient method involves dissolving the free base, 2,5-Dimethyl-4-nitroaniline, in a suitable organic solvent such as isopropanol, ethanol (B145695), or ethyl acetate. researchgate.net A solution of hydrochloric acid (e.g., concentrated aqueous HCl or anhydrous HCl in a solvent like diethyl ether or dioxane) is then added. This protonates the basic amino group, forming the hydrochloride salt, which is typically much less soluble in the organic solvent and precipitates out. rochester.edu The resulting crystalline solid can be collected by filtration.
Recrystallization: For further purification, the crude hydrochloride salt can be recrystallized. The key is to select an appropriate solvent or solvent system. mt.com
Single Solvent Recrystallization: This involves dissolving the salt in a minimum amount of a suitable hot solvent in which it is highly soluble and then allowing the solution to cool slowly. Solvents like ethanol or methanol, sometimes with a small amount of water, can be effective. magritek.com
Solvent/Anti-Solvent Recrystallization: This technique is useful when a single ideal solvent cannot be found. The salt is dissolved in a small volume of a "good" solvent (in which it is soluble), and then a miscible "anti-solvent" (in which the salt is insoluble) is slowly added until the solution becomes turbid, indicating the onset of precipitation. researchgate.netresearchgate.net Common anti-solvents for hydrochloride salts include diethyl ether or hexane. researchgate.net Slow cooling of this mixture promotes the formation of well-defined crystals.
Vaporization/Sublimation: Historically, a method for purifying primary aromatic amine hydrohalides involved vaporization or sublimation in the presence of the corresponding hydrogen halide gas (e.g., HCl gas). google.com This technique prevents the decomposition of the salt back into the free amine and acid at elevated temperatures, yielding a pure, dry product upon condensation. google.com
The choice of crystallization method depends on the specific impurities present and the desired scale of purification. Careful control of factors such as cooling rate, agitation, and solvent purity is essential to obtain high-purity crystals of the desired size and morphology.
The table below outlines key crystallization approaches for hydrochloride salts:
| Crystallization Technique | Description | Common Solvents |
| In Situ Crystallization / Precipitation | The free amine is dissolved in a solvent and treated with HCl, causing the less soluble hydrochloride salt to precipitate. | Solvents: Isopropanol, Ethanol, Ethyl Acetate. HCl Source: Anhydrous HCl in ether/dioxane. |
| Single Solvent Recrystallization | The crude salt is dissolved in a minimum of hot solvent and allowed to cool slowly to form pure crystals. | Ethanol, Methanol, Water mixtures. |
| Solvent/Anti-Solvent Recrystallization | The salt is dissolved in a "good" solvent, and an "anti-solvent" is added to induce precipitation. | Solvent: Ethanol, Methanol, DCM. Anti-Solvent: Diethyl ether, Hexane, Toluene. |
Advanced Structural Elucidation and Solid State Characterization
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated crystallographic study for 2,5-dimethyl-4-nitroaniline (B186552) hydrochloride is not available in the reviewed scientific literature, a detailed analysis of its close analog, p-nitroaniline hydrochloride, provides significant insight into the expected structural features. researchgate.net The data from this related compound serves as a robust model for understanding the crystal lattice and molecular arrangement of 2,5-dimethyl-4-nitroaniline hydrochloride.
Based on the analysis of analogous compounds, the crystal system provides foundational information about the symmetry of the unit cell. For instance, the crystal structure of p-nitroaniline hydrochloride was determined to be monoclinic, belonging to the space group P12₁/n1. researchgate.net This space group is centrosymmetric, which describes the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice. It is plausible that this compound would crystallize in a similar low-symmetry system due to the presence of the bulky and electronically distinct substituent groups on the benzene (B151609) ring.
Table 1: Representative Crystallographic Data for p-Nitroaniline Hydrochloride Note: This data is for a related compound and is presented for comparative purposes. researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₇ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P12₁/n1 (No. 14) |
| Z (Molecules per unit cell) | 4 |
The unit cell parameters define the dimensions and angles of the smallest repeating unit in the crystal. For p-nitroaniline hydrochloride, these parameters have been precisely refined, providing a clear picture of the crystal packing. researchgate.net
Table 2: Refined Unit Cell Parameters for p-Nitroaniline Hydrochloride Note: This data is for a related compound and is presented for comparative purposes. researchgate.net
| Parameter | Value |
| a (Å) | 4.9807(6) |
| b (Å) | 16.344(2) |
| c (Å) | 9.342(1) |
| β (°) | 93.87(1) |
| Volume (ų) | 758.7 |
The molecular conformation of the anilinium cation is a key feature. In the solid state, the protonation of the amino group leads to a change in geometry from a typically trigonal planar or shallow pyramidal nitrogen in the neutral aniline (B41778) to a more tetrahedral geometry in the -NH₃⁺ group. The bond lengths and angles within the benzene ring are expected to show slight distortions from ideal hexagonal geometry due to the electronic push-pull effects of the ammonium (B1175870) (-NH₃⁺) and nitro (-NO₂) groups, as well as the steric influence of the two methyl groups.
The crystal structure of anilinium salts is predominantly stabilized by a network of intermolecular interactions. The most significant of these are the hydrogen bonds formed between the protonated amino group (-NH₃⁺) and the chloride anions (Cl⁻). researchgate.net In structures like p-nitroaniline hydrochloride, multiple strong N-H···Cl hydrogen bonds are observed, effectively linking the cations and anions into a stable three-dimensional network. researchgate.net These interactions are highly directional and are the primary drivers of the crystal packing arrangement.
Molecular Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular electrostatic potential (MEP) mapping is a computational technique used to visualize the charge distribution and predict the reactive sites of a molecule. For the parent molecule, 2,5-dimethyl-4-nitroaniline, the MEP map indicates a high electron density associated with the nitro group and the aromatic ring, making these regions susceptible to electrophilic attack.
Upon protonation to form the hydrochloride salt, the charge distribution is significantly altered. The formation of the -NH₃⁺ group creates a region of strong positive electrostatic potential, making it a focal point for interactions with the negatively charged chloride ion. The MEP map of the cation would show a clear polarization of charge, with the positive potential concentrated around the ammonium group and the negative potential remaining localized on the oxygen atoms of the nitro group. This charge separation is fundamental to the intermolecular interactions that dictate the solid-state structure.
Conformational Isomerism and Dynamics in Solid and Solution States
The conformation of this compound is influenced by both its intrinsic chemical structure and its environment. A notable feature of the parent molecule is that it displays a conformational change upon interaction with chloride ions. This suggests that the process of salt formation induces specific geometric arrangements. researchgate.net
In the solid state, the conformation is largely fixed by the crystal packing forces and the network of hydrogen bonds. The rotational freedom of the methyl and nitro groups attached to the benzene ring will be restricted. The dihedral angle between the plane of the nitro group and the plane of the benzene ring is a key conformational parameter, influenced by a balance between electronic conjugation (favoring planarity) and steric hindrance from adjacent groups.
In solution, the molecule would exhibit greater conformational flexibility. The anilinium cation and chloride ion may exist as a tightly associated ion pair or as solvent-separated ions, depending on the polarity of the solvent. Rotational barriers for the methyl and nitro groups would be lower than in the solid state, allowing for dynamic equilibrium between different rotational conformers. The specific conformation in solution would be a time-averaged result of these dynamic processes, influenced by solvation effects and intramolecular steric interactions.
In Depth Spectroscopic Characterization and Electronic Structure
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Assignment of Characteristic Vibrational Modes of Nitro and Amine Groups
The infrared and Raman spectra of 2,5-dimethyl-4-nitroaniline (B186552) hydrochloride are characterized by distinct vibrational modes corresponding to its primary functional groups: the nitro (NO₂) and the protonated amine (NH₃⁺) groups. The ammonium (B1175870) group typically exhibits N-H stretching vibrations in the region of 3200-2800 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. These assignments are consistent with observations in similar nitroaniline compounds.
Table 1: Characteristic Vibrational Modes for 2,5-Dimethyl-4-nitroaniline hydrochloride
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ammonium (NH₃⁺) | N-H Stretching | 3200-2800 |
| Nitro (NO₂) | Asymmetric Stretching | 1550-1500 |
| Nitro (NO₂) | Symmetric Stretching | 1360-1320 |
| Aromatic Ring | C-H Stretching | 3100-3000 |
| Aromatic Ring | C=C Stretching | 1600-1450 |
| Methyl (CH₃) | C-H Stretching | 2980-2950 |
Analysis of Substituent Effects on Vibrational Frequencies
The positions of the dimethyl and nitro substituents on the aniline (B41778) ring significantly influence the vibrational frequencies. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl groups alter the electron density distribution within the benzene (B151609) ring. This, in turn, affects the force constants of the various bonds, leading to shifts in their vibrational frequencies. For instance, the C-N bond stretching frequency can be influenced by the electronic interplay between the nitro and amine groups through the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise molecular structure by providing information about the chemical environment of individual atoms.
Proton and Carbon-13 Chemical Shift Analysis for Structural Confirmation
The ¹H and ¹³C NMR spectra provide definitive confirmation of the structure of 2,5-dimethyl-4-nitroaniline. The protonated amine group in the hydrochloride salt would likely appear as a broad signal in the ¹H NMR spectrum. The aromatic protons will show distinct chemical shifts due to the influence of the surrounding substituents. The methyl protons will appear as sharp singlets.
Table 2: Predicted ¹H NMR Chemical Shifts for 2,5-Dimethyl-4-nitroaniline
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.5-8.0 | Singlet |
| Aromatic-H | ~6.5-7.0 | Singlet |
| Amine-H | Variable (broad) | Singlet |
| Methyl-H (C2) | ~2.2-2.5 | Singlet |
| Methyl-H (C5) | ~2.2-2.5 | Singlet |
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts being highly dependent on the electronic environment.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2,5-Dimethyl-4-nitroaniline
| Carbon | Predicted Chemical Shift (ppm) |
| C-NH₂ | ~145-150 |
| C-NO₂ | ~140-145 |
| C-CH₃ (C2) | ~120-125 |
| C-CH₃ (C5) | ~130-135 |
| Aromatic C-H | ~115-120 |
| Aromatic C-H | ~125-130 |
| Methyl-C (C2) | ~15-20 |
| Methyl-C (C5) | ~15-20 |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): A COSY experiment would not show correlations for the aromatic protons as they are expected to be singlets with no adjacent protons to couple with. Similarly, the methyl protons would not show any cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would be crucial for definitively assigning the proton and carbon signals. It would show correlations between each aromatic proton and its directly attached carbon, as well as between the methyl protons and their respective carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Characterization of Absorption Bands and Molar Absorptivity
The electronic absorption spectrum of nitroaniline derivatives is primarily characterized by intramolecular charge transfer (ICT) transitions. In the case of 2,5-Dimethyl-4-nitroaniline, the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the benzene ring gives rise to distinct absorption bands in the UV-visible region.
The position and intensity of these bands are influenced by the substitution pattern on the benzene ring. The methyl and nitro groups, along with the amino group, affect the energy of the molecular orbitals involved in the electronic transitions. Generally, the main absorption band in p-nitroanilines is attributed to a charge transfer from the amino group and the phenyl ring to the nitro group.
To provide a comprehensive understanding, the following table summarizes typical absorption data for related nitroaniline compounds, which can be considered analogous for estimating the spectral properties of 2,5-Dimethyl-4-nitroaniline.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 4-Nitroaniline (B120555) | Water | 380 | 13,500 | sigmaaldrich.com |
| 4-Nitroaniline | Cyclohexane | 320 | Not specified | |
| 4,5-Dimethyl-2-nitroaniline | Not specified | ~230, ~280 | Not specified | researchgate.net |
This table presents data for analogous compounds to provide context due to the lack of specific experimental values for this compound.
Investigation of Solvatochromic Effects and pH-Dependent Optical Properties
The optical properties of 2,5-Dimethyl-4-nitroaniline are expected to be sensitive to the surrounding environment, exhibiting both solvatochromism and pH-dependent shifts in its absorption spectrum.
Solvatochromic Effects:
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For push-pull molecules like 2,5-Dimethyl-4-nitroaniline, an increase in solvent polarity generally leads to a bathochromic (red) shift of the main absorption band. This is because the excited state, which has a more pronounced charge separation, is stabilized to a greater extent by polar solvents than the ground state.
A study on 4,5-Dimethyl-2-nitroaniline demonstrated that its UV-absorption spectra are indeed affected by solvent polarity. researchgate.net The π→π* transition shows a bathochromic shift when moving from non-polar to polar solvents. researchgate.net This behavior is characteristic of many nitroaniline derivatives and is anticipated for 2,5-Dimethyl-4-nitroaniline as well. The interaction between the solute and solvent molecules, including dipole-dipole interactions and hydrogen bonding, plays a crucial role in these spectral shifts.
pH-Dependent Optical Properties:
The presence of the amino group makes the optical properties of this compound highly dependent on the pH of the solution. In acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonation significantly alters the electronic properties of the molecule. The anilinium group is a much weaker electron donor than the amino group. Consequently, the intramolecular charge transfer character of the main absorption band is reduced, leading to a hypsochromic (blue) shift.
Studies on various nitroaniline isomers have shown that pH has a substantial effect on their absorbance. researchgate.net For instance, in acidic solutions, the protonation of the amino group in nitroanilines can lead to a significant decrease in the wavelength of maximum absorption (λmax). As the pH increases and the amino group is deprotonated, a bathochromic shift is typically observed, reflecting the enhanced electron-donating ability of the free amino group. The pKa of the anilinium ion will determine the pH range over which this spectral transition occurs.
Mass Spectrometry for Elucidating Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the mass spectrum would provide the mass of the protonated molecule and a series of fragment ions that are characteristic of its structure.
While an experimental mass spectrum for this compound is not available in the reviewed literature, predicted data for the free base, 2,5-Dimethyl-4-nitroaniline (C₈H₁₀N₂O₂), is available. The predicted monoisotopic mass of the free base is 166.07423 Da. uni.lu The protonated molecule, [M+H]⁺, would therefore have a predicted m/z of 167.08151. uni.lu
The fragmentation of nitroanilines under electron ionization (EI) or other ionization techniques typically involves several characteristic pathways:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (-NO₂) as a radical, leading to a fragment ion.
Loss of Nitric Oxide: Cleavage of the N-O bond can result in the loss of nitric oxide (NO), producing a distinct fragment ion.
Cleavage of the Aromatic Ring: Under higher energy conditions, the aromatic ring itself can fragment.
Loss of Methyl Groups: The presence of two methyl groups offers additional fragmentation pathways involving the loss of a methyl radical (·CH₃).
The following table presents predicted m/z values for various adducts of 2,5-Dimethyl-4-nitroaniline, which can be useful in interpreting mass spectra obtained under different ionization conditions. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.08151 |
| [M+Na]⁺ | 189.06345 |
| [M-H]⁻ | 165.06695 |
| [M+NH₄]⁺ | 184.10805 |
| [M+K]⁺ | 205.03739 |
| [M+H-H₂O]⁺ | 149.07149 |
Data from PubChem, predicted for the free base 2,5-Dimethyl-4-nitroaniline. uni.lu
The fragmentation pattern will be influenced by the stability of the resulting ions. The presence of the amino and methyl groups will affect the charge distribution and the relative abundance of the different fragment ions. A detailed analysis of the experimental mass spectrum would be necessary to definitively establish the fragmentation pathways for this compound.
Theoretical and Computational Chemistry of 2,5 Dimethyl 4 Nitroaniline Hydrochloride
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is employed to perform geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, lowest-energy conformation of the molecule. For 2,5-Dimethyl-4-nitroaniline (B186552) hydrochloride, these calculations would account for the electronic effects of the methyl, amino, and nitro groups on the benzene (B151609) ring, as well as the influence of the hydrochloride salt form.
DFT calculations can predict key geometric parameters with high accuracy. In substituted nitroanilines, the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) significantly influences the molecular geometry. The C-NH2 bond length is often shorter than a typical C-N single bond because the nitrogen atom's lone pair participates in the aromatic π-system of the ring. nih.govnih.gov Conversely, the C-NO2 bond is also affected by conjugation. The presence of methyl groups and the protonation of the aniline (B41778) nitrogen to form the hydrochloride salt would further modify these parameters.
Below is an illustrative table of predicted geometric parameters for a molecule like 2,5-Dimethyl-4-nitroaniline, based on typical values for related nitroaniline derivatives as determined by DFT calculations.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |
| C-N (amino) | ~1.35 - 1.38 Å | |
| C-N (nitro) | ~1.42 - 1.45 Å | |
| N-O (nitro) | ~1.23 - 1.26 Å | |
| Bond Angle | C-C-C (ring) | ~118° - 121° |
| C-N-H (amino) | ~119° - 121° | |
| O-N-O (nitro) | ~120° - 122° | |
| Dihedral Angle | C-C-N-O (nitro group twist) | ~0° - 10° |
Note: The data in this table is representative of nitroaniline derivatives and serves as an illustrative example. Specific values for 2,5-Dimethyl-4-nitroaniline hydrochloride would require a dedicated computational study.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-N bonds of the amino and nitro groups. By systematically rotating these groups and calculating the energy at each step using DFT, a potential energy landscape can be generated. This landscape maps the energy of the molecule as a function of its conformation, revealing the lowest-energy conformers (global and local minima) and the energy barriers to rotation (transition states). This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Electronic Structure Analysis
Beyond geometry, DFT calculations provide a detailed picture of a molecule's electronic structure. This includes the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, which collectively determine the molecule's reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor. taylorandfrancis.comossila.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons; a lower energy LUMO indicates a better electron acceptor. taylorandfrancis.comossila.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap suggests the molecule is more reactive.
For 2,5-Dimethyl-4-nitroaniline, the HOMO is typically localized over the electron-rich amino group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing nitro group.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | ~ -6.5 to -5.5 eV | Indicates electron-donating capability |
| LUMO | ~ -2.5 to -1.5 eV | Indicates electron-accepting capability |
| Energy Gap (ΔE) | ~ 3.5 to 4.5 eV | Correlates with chemical stability |
Note: This data is illustrative and based on typical values for similar aromatic nitro compounds. The exact energies would be influenced by the specific substitution pattern and the presence of the hydrochloride.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. nih.gov This method is particularly useful for studying intramolecular and intermolecular interactions by quantifying charge delocalization and hyperconjugative effects. materialsciencejournal.orgacadpubl.eu
NBO analysis calculates the second-order perturbation energy, E(2), which measures the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. In 2,5-Dimethyl-4-nitroaniline, a significant interaction would be the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the benzene ring (an acceptor NBO). This donation of electron density is responsible for the electron-donating character of the amino group.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C-C) | High | Hyperconjugation (charge delocalization from amino group to ring) |
| π (C-C) | π* (C-N, nitro) | Moderate | Hyperconjugation (charge delocalization from ring to nitro group) |
Note: This table illustrates the types of interactions and their relative strengths expected in a molecule like 2,5-Dimethyl-4-nitroaniline. LP denotes a lone pair.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Softness (S): The reciprocal of hardness (S = 1/2η), it quantifies the ease of charge transfer.
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 4.0 - 4.5 | Overall ability to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~ 1.75 - 2.25 | Resistance to charge transfer; indicates high stability. |
| Softness (S) | 1/(2η) | ~ 0.22 - 0.29 | Propensity for chemical reactions involving charge transfer. |
Note: These values are calculated from the illustrative HOMO/LUMO energies in section 5.2.1 and are intended to demonstrate the application of these concepts.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters such as vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. Density Functional Theory (DFT) is a commonly employed method for these predictions, often providing results that are in good agreement with experimental data. nih.govresearchgate.net
Vibrational Frequencies: Theoretical calculations of vibrational frequencies for substituted nitroanilines are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G or 6-31+G). nih.govresearchgate.net The calculated harmonic vibrational wavenumbers and intensities for 2-nitroaniline (B44862) and its cation, for instance, have been compared with experimental Fourier-transform infrared (FTIR) spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net For this compound, similar calculations would allow for the prediction of characteristic vibrational modes associated with the nitro group (NO₂), the amino group (NH₃⁺), the methyl groups (CH₃), and the benzene ring. The protonation of the amino group to form the hydrochloride salt is expected to significantly shift the vibrational frequencies associated with the N-H bonds.
Illustrative Predicted Vibrational Frequencies for a Substituted Nitroaniline Cation
| Mode | Assignment | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| ν(N-H) stretch | Symmetric and asymmetric stretching | 3200-3400 |
| ν(C-H) stretch | Aromatic and methyl C-H stretching | 2900-3100 |
| ν(C=C) stretch | Aromatic ring stretching | 1400-1600 |
| ν(NO₂) stretch | Asymmetric and symmetric stretching | 1500-1550 and 1300-1350 |
| δ(N-H) bend | Bending vibrations of the amino group | 1550-1650 |
| δ(C-H) bend | In-plane and out-of-plane bending | 1000-1300 |
Note: This table is illustrative and based on general ranges for similar compounds. Specific values for this compound would require dedicated computational studies.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry in structural elucidation. escholarship.orgnih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is widely used for this purpose. compchemhighlights.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. For this compound, theoretical calculations would help in assigning the signals observed in experimental NMR spectra to specific protons and carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the protonated amino group, as well as the electron-donating effect of the methyl groups. The conformation of the molecule, particularly the orientation of the functional groups with respect to the benzene ring, also plays a crucial role in determining the chemical shifts. scispace.com
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Nitroaniline
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.5 |
| Methyl Protons | 2.0 - 2.5 |
| Amino Protons | 7.0 - 9.0 (broad) |
| Aromatic Carbons | 110 - 150 |
| Methyl Carbons | 15 - 25 |
Note: This table is illustrative and based on general ranges for similar compounds. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Condensed Phase Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the behavior of substances in the condensed phase (liquid or solid), including solvation effects, intermolecular interactions, and conformational dynamics. acs.org
For this compound in a solvent, MD simulations could be employed to understand how the molecule interacts with the surrounding solvent molecules. This would involve modeling the solute and a large number of solvent molecules and then simulating their movements based on a force field that describes the interatomic forces. Such simulations can reveal the structure of the solvation shell around the molecule and the nature of the interactions, such as hydrogen bonding between the NH₃⁺ group and polar solvent molecules.
Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution. While the benzene ring is rigid, the methyl and amino groups can rotate. MD simulations can provide insights into the preferred orientations of these groups and the energy barriers for their rotation in the condensed phase. The study of photodissociation dynamics of the ortho-nitroaniline cation using ab initio molecular dynamics (AIMD) showcases how these computational techniques can be applied to understand the behavior of such molecules upon excitation. acs.org
Investigation of Linear and Nonlinear Optical Properties
Substituted nitroanilines are a class of organic molecules that have attracted significant interest for their nonlinear optical (NLO) properties. mq.edu.auacs.orgrasayanjournal.co.in These properties arise from the intramolecular charge transfer between an electron-donating group (like the amino group) and an electron-accepting group (like the nitro group) through a π-conjugated system (the benzene ring). Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in the investigation of both linear and nonlinear optical properties. researchgate.netnih.gov
Linear Optical Properties: The linear optical properties, such as the UV-Vis absorption spectrum, can be predicted using TD-DFT calculations. These calculations can determine the excitation energies and oscillator strengths of the electronic transitions within the molecule. For this compound, the lowest energy electronic transition is expected to be a charge-transfer transition from the π-system of the benzene ring and the amino group to the π*-system of the nitro group. The position of the absorption maximum (λ_max) would be sensitive to the electronic effects of the methyl substituents and the protonation of the amino group.
Illustrative Calculated Optical Properties for a Substituted Nitroaniline
| Property | Predicted Value |
|---|---|
| Absorption Maximum (λ_max) | 350 - 450 nm |
| First Hyperpolarizability (β) | 10 - 50 x 10⁻³⁰ esu |
Note: This table is illustrative and based on general ranges for similar compounds. Specific values for this compound would require dedicated computational studies.
Reactivity, Reaction Mechanisms, and Synthetic Utility
Reactivity of the Aromatic Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, both at the nitro group itself and on the aromatic ring.
The most common reaction of the aromatic nitro group is its reduction to a primary amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, as it converts nitroaromatics into valuable aniline (B41778) derivatives. The reduction of 2,5-Dimethyl-4-nitroaniline (B186552) would yield 2,5-Dimethyl-1,4-benzenediamine. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Metal-Acid Systems: Classic examples include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). google.com This method is robust and effective for a wide range of nitroaromatics.
Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfide (B80085) (NaSH) can be used for the reduction. These reagents can sometimes offer chemoselectivity, allowing for the reduction of one nitro group in the presence of another in polynitro compounds.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol (B145695) or Methanol solvent, room temperature and pressure | High efficiency, clean reaction. May also reduce other functional groups like alkenes or alkynes. |
| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous HCl, heating | Cost-effective and widely used in industrial processes. google.com |
| Tin (Sn) / Hydrochloric Acid (HCl) | Concentrated HCl, heating | A classic method, though tin salts can be problematic to remove from the product. |
| Sodium Borohydride (NaBH₄) / Catalyst | Requires a catalyst like Pd/C for the reduction of aromatic nitro groups. | NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups. rsc.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems, often with a phase-transfer catalyst | A milder reducing agent, can be useful for sensitive substrates. |
The nitro group exerts a profound electronic influence on the aromatic ring. As a strong electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. This deactivation occurs because the nitro group withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electron-deficient electrophiles.
In 2,5-Dimethyl-4-nitroaniline, the reactivity of the ring is modulated by the combined effects of four substituents:
Amino group (-NH₂): A powerful activating, ortho, para-directing group. byjus.com
Nitro group (-NO₂): A strong deactivating, meta-directing group.
Two Methyl groups (-CH₃): Weakly activating, ortho, para-directing groups.
The positions on the ring are C1 (amino), C2 (methyl), C3 (hydrogen), C4 (nitro), C5 (methyl), and C6 (hydrogen). The powerful activating effect of the amino group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. However, these positions are already substituted. The directing influence of the other groups must also be considered. The C4-nitro group will direct incoming electrophiles to its meta positions (C2, C6), which are also blocked. The C2-methyl group directs to C3 and C5 (blocked), and the C5-methyl group directs to C4 (blocked) and C6.
Reactivity of the Primary Amine Functionality
The primary amino group (-NH₂) is a key center of reactivity in 2,5-Dimethyl-4-nitroaniline, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.
The primary amine can readily react with electrophilic reagents. A characteristic reaction is acylation to form amides. This is typically achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. For example, the reaction of 2,5-Dimethyl-4-nitroaniline with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (to neutralize the HCl or acetic acid byproduct) would yield N-(2,5-dimethyl-4-nitrophenyl)acetamide. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.netgoogle.com
| Acylating Agent | Product | Reaction Type |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-(2,5-dimethyl-4-nitrophenyl)acetamide | Nucleophilic Acyl Substitution |
| Acetic Anhydride ((CH₃CO)₂O) | N-(2,5-dimethyl-4-nitrophenyl)acetamide | Nucleophilic Acyl Substitution |
| Benzoyl Chloride (C₆H₅COCl) | N-(2,5-dimethyl-4-nitrophenyl)benzamide | Nucleophilic Acyl Substitution |
Primary amines, including 2,5-Dimethyl-4-nitroaniline, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. fud.edu.ngisca.in This reaction typically occurs under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. rsisinternational.orgijtsrd.comresearchgate.net The resulting Schiff base contains a carbon-nitrogen double bond (C=N). The formation of these compounds is often reversible and can be driven to completion by removing the water as it is formed. Schiff bases derived from nitroanilines are widely studied for their coordination chemistry and potential biological activities. fud.edu.ngrsisinternational.org
Mechanistic Pathways of Key Reactions
The reactions of 2,5-Dimethyl-4-nitroaniline proceed through well-established mechanistic pathways.
Reduction of the Nitro Group: The catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine product is formed. In metal-acid reductions, the mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium.
Amide Formation (Nucleophilic Acyl Substitution): The formation of an amide from an amine and an acid chloride begins with the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and a proton is removed from the nitrogen (typically by a base or another amine molecule) to yield the stable amide product.
Schiff Base Formation (Condensation): The mechanism for Schiff base formation starts with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a zwitterionic intermediate. A proton transfer from the nitrogen to the oxygen results in a neutral aminoalcohol intermediate (a hemiaminal or carbinolamine). isca.in Under acidic conditions, the hydroxyl group is protonated, making it a good leaving group (water). The lone pair on the adjacent nitrogen then helps to push out the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen by a base (like water or another amine molecule) yields the final Schiff base product. masterorganicchemistry.com
Degradation Mechanisms: Photolysis and Chemical Stability in Research Contexts
The chemical stability and degradation pathways of 2,5-Dimethyl-4-nitroaniline hydrochloride are crucial aspects in its research applications. While specific studies on the hydrochloride salt are not extensively detailed in the available literature, the degradation mechanisms can be inferred from research on closely related nitroaromatic compounds, particularly p-nitroaniline. The stability of these compounds is largely influenced by the electron-withdrawing nature of the nitro group, which, in conjunction with the stability of the benzene ring, renders them resistant to oxidative degradation. mdpi.comnih.gov
Photolysis:
The photolytic degradation of nitroanilines is a key area of research, often investigated in the context of environmental remediation. When exposed to UV radiation, p-nitroaniline, a structural analogue of the target compound, undergoes photocatalytic degradation. pcbiochemres.com This process typically involves the generation of reactive oxygen species that initiate the breakdown of the molecule. The degradation can proceed through various intermediates, indicating a complex reaction pathway. The presence of substituents on the aromatic ring, such as the methyl groups in 2,5-Dimethyl-4-nitroaniline, can influence the rate and mechanism of photolysis. The introduction of functional groups like carbonyls or unsaturated bonds can affect the rate of photolytic degradation. pharmaguideline.com
| Potential Intermediates in the Photodegradation of Substituted Nitroanilines |
| p-Aminophenol |
| p-Benzoquinone |
| Hydroquinone |
This table is based on intermediates identified in the degradation of p-nitroaniline and represents potential, not confirmed, intermediates for this compound.
Chemical Stability:
The chemical stability of this compound in research settings is influenced by several factors, including pH and the presence of other chemical agents. Nitroaromatic compounds are generally stable under standard conditions but can react with strong oxidizing agents. nih.gov The hydrochloride salt form of 2,5-Dimethyl-4-nitroaniline suggests it is handled in an acidic medium, which can affect its stability and reactivity. For instance, the degradation of p-nitroaniline via the Fenton oxidation process is highly pH-dependent, with rapid decomposition occurring at a pH of 3.0. researchgate.net This suggests that the stability of this compound in solution is likely to be significantly influenced by the pH of the medium.
The thermal stability of nitroaromatic compounds is another important consideration. While generally stable, they can undergo decomposition at elevated temperatures. researchgate.net The presence of methyl groups ortho to the nitro group in some nitroaromatic compounds has been shown to introduce new decomposition pathways. pw.edu.pl
Synthesis of Advanced Derivatives and Analogues for Research Applications
This compound is a valuable precursor for the synthesis of a variety of advanced derivatives and analogues for diverse research applications, ranging from novel dyes to biologically active heterocyclic compounds and materials with non-linear optical properties. mdpi.comnih.govfrontiersin.orgresearchgate.net
Synthesis of Azo Dyes:
A primary application of nitroanilines is in the synthesis of azo dyes. researchgate.net The process involves the diazotization of the primary aromatic amine, in this case, 2,5-Dimethyl-4-nitroaniline, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. The resulting azo compounds contain the characteristic -N=N- functional group and are often intensely colored. The specific color and properties of the dye can be tuned by varying the coupling component. The general scheme for this synthesis makes 2,5-Dimethyl-4-nitroaniline a versatile building block for creating a library of novel dyes for research in materials science and textile chemistry. researchgate.netresearchgate.net
Synthesis of Heterocyclic Compounds:
Substituted nitroanilines are also key starting materials for the synthesis of various heterocyclic compounds, particularly benzimidazoles. researchgate.netorganic-chemistry.orgsemanticscholar.orgmdpi.com Benzimidazole (B57391) derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. semanticscholar.orgmdpi.com The synthesis typically involves a one-pot reductive cyclocondensation of the nitroaniline with an aldehyde. pcbiochemres.com This process first reduces the nitro group to an amino group, forming an in-situ o-phenylenediamine (B120857) derivative, which then condenses with the aldehyde to form the benzimidazole ring. The use of 2,5-Dimethyl-4-nitroaniline allows for the creation of specifically substituted benzimidazoles for screening in drug discovery programs.
Derivatives for Non-Linear Optical (NLO) Materials:
Nitroaniline derivatives have been extensively studied for their potential in non-linear optical (NLO) materials. researchgate.netnih.govresearchgate.net These materials have applications in optical data storage, image processing, and optical switching. nih.gov The NLO properties of these molecules arise from the presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) on the aromatic ring, which facilitates intramolecular charge transfer. Research in this area involves the synthesis of various derivatives of nitroanilines, including those with different substitution patterns on the aromatic ring, to optimize their NLO response. researchgate.netresearchgate.net
The table below summarizes the classes of derivatives and analogues that can be synthesized from or are related to 2,5-Dimethyl-4-nitroaniline for various research applications.
| Class of Derivative/Analogue | Synthetic Precursor | Potential Research Application |
| Azo Dyes | 2,5-Dimethyl-4-nitroaniline | Materials science, Textile chemistry researchgate.net |
| Benzimidazoles | 2,5-Dimethyl-4-nitroaniline | Medicinal chemistry, Drug discovery organic-chemistry.orgsemanticscholar.org |
| Quinolines | Substituted Anilines | Pharmaceuticals, Agrochemicals nih.gov |
| NLO Materials | Substituted Nitroanilines | Photonics, Optical computing researchgate.netnih.gov |
Analogues in Research:
The study of analogues of 2,5-Dimethyl-4-nitroaniline provides valuable insights into structure-property relationships. For example, 2,6-dimethyl-4-nitroaniline (B101641) has been synthesized and studied to understand the steric effects of the methyl groups on the molecule's properties. chempanda.com Furthermore, derivatives of N,N-dimethyl-4-nitroaniline are investigated as model compounds for non-linear optical materials, where the modification of the amino group influences the electronic properties of the molecule. researchgate.net
Applications in Advanced Materials Science and Chemical Research
Role as an Intermediate in Organic Synthesis Beyond Basic Identification
As a substituted nitroaniline, this compound is a valuable building block in multi-step organic synthesis. Its reactivity is dictated by the amino group, the nitro group, and the aromatic ring, allowing for a variety of chemical transformations.
Substituted anilines, particularly nitroanilines, are historically significant precursors in the production of azo dyes and pigments. The synthesis process typically involves the diazotization of the primary amino group (-NH₂) to form a highly reactive diazonium salt. This salt can then be coupled with an electron-rich aromatic compound (a coupling partner) to form an azo compound, which is characterized by the -N=N- linkage that often imparts color.
While specific commercial dyes derived directly from 2,5-Dimethyl-4-nitroaniline (B186552) are not extensively documented in public literature, its molecular structure contains the necessary functional groups for such applications. The presence of the nitro group and methyl groups on the aniline (B41778) ring would modify the electronic properties of the resulting dye, influencing its color, lightfastness, and solubility. Analogous compounds like 4-nitroaniline (B120555) are consumed industrially as precursors to important dye components. wikipedia.org
Table 1: Potential Synthetic Transformations for Dye Synthesis
| Functional Group | Reaction | Intermediate Product | Application |
|---|---|---|---|
| Primary Amine (-NH₂) | Diazotization (e.g., with NaNO₂/HCl) | Diazonium Salt | Reacts with coupling agents to form azo dyes. |
The term "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. researchgate.net While 2,5-Dimethyl-4-nitroaniline itself is not a complex scaffold, it serves as a foundational component for constructing them. Its utility lies in the ability to selectively modify its functional groups.
For instance, the nitro group can be reduced to a second amine, creating a dimethyl-phenylenediamine derivative. This resulting diamine can then be used in condensation reactions to form heterocyclic structures, such as benzodiazepines or quinoxalines, which are common in medicinal chemistry. Furthermore, the amino group can participate in reactions to build larger, more intricate molecular architectures. nih.gov The defined substitution pattern on the aromatic ring ensures specific isomeric products, which is crucial in the synthesis of complex molecules like pharmaceuticals and agrochemicals.
Contributions to Functional Materials Development
The development of advanced materials often relies on organic molecules with specific electronic and physical properties. The characteristics of 2,5-Dimethyl-4-nitroaniline hydrochloride suggest its potential, or the potential of its derivatives, in this field.
There is limited direct research available on the application of this compound in organic semiconductors. However, the broader class of nitroaniline compounds has been studied for its nonlinear optical (NLO) properties, which are relevant to optoelectronics. These properties arise from the presence of an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) on the same aromatic ring, creating a "push-pull" system that can lead to significant molecular hyperpolarizability. The specific substitution pattern of the dimethyl derivative would influence the crystal packing and electronic structure, which are critical factors for charge transport in semiconducting materials.
Aniline and its derivatives are the monomers used to produce polyaniline (PANI), a well-known conducting polymer. nih.gov The polymerization of aniline is typically an oxidative process. While the direct polymerization of 2,5-Dimethyl-4-nitroaniline is not commonly reported, it could theoretically be incorporated into polymer chains as a comonomer. The reduction of its nitro group to an amine would yield a diamine monomer, which could be used to synthesize polyamides or polyimides. These polymers are often valued for their thermal stability and mechanical strength, making them suitable for creating hybrid materials when combined with inorganic components like silica (B1680970) or metal oxides.
Research on Chemical Indicators and Sensor Development (e.g., pH indicators)
The principle behind many pH indicators is a change in molecular structure and, consequently, a change in color, upon protonation or deprotonation. cdhfinechemical.com 2,5-Dimethyl-4-nitroaniline possesses a basic amino group that can be protonated in acidic conditions. This protonation affects the electronic conjugation of the entire molecule, including the chromophoric nitro group, potentially leading to a visible color change. This makes it a plausible candidate for use as a pH indicator.
In the field of chemical sensors, research has been conducted on detecting nitroanilines as analytes. For example, nanocomposites have been developed for the fluorometric sensing of p-nitroaniline. nih.gov While this involves detecting the molecule rather than using it as part of the sensor, it highlights the interest in the electronic properties of nitroanilines. Derivatives of 2,5-Dimethyl-4-nitroaniline could potentially be functionalized and immobilized on surfaces to create selective sensors for various chemical species.
Studies on Corrosion Inhibition Mechanisms (Material Surface Chemistry)
Research into the application of nitroaniline derivatives has revealed their potential as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. While specific studies focusing exclusively on this compound are limited in publicly accessible literature, the inhibitory action of structurally similar compounds, such as other dimethyl-nitroaniline isomers, provides a strong basis for understanding its likely mechanism. The corrosion inhibition properties of these organic compounds are generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The mechanism of inhibition is typically understood through the principles of chemical adsorption. The 2,5-Dimethyl-4-nitroaniline molecule possesses several features that make it a candidate for an effective corrosion inhibitor. The presence of the aromatic ring, the nitro group (-NO₂), and the amino group (-NH₂) provides multiple centers for adsorption. The lone pair of electrons on the nitrogen atom of the amino group and the π-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of the metal atoms, facilitating a strong adsorption process.
Studies on analogous compounds suggest that the inhibition efficiency is influenced by several factors, including the concentration of the inhibitor, the temperature of the environment, and the nature of the acidic medium. Generally, an increase in the concentration of the inhibitor leads to greater surface coverage on the metal, resulting in enhanced corrosion protection. The effect of temperature can be more complex; while higher temperatures can sometimes increase the rate of corrosion, they can also enhance the chemical adsorption of the inhibitor onto the metal surface, leading to improved inhibition efficiency in some cases.
The mode of action for such inhibitors is often described as "mixed-type," meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is typically determined through electrochemical studies, such as potentiodynamic polarization, which can elucidate the effect of the inhibitor on the kinetics of the corrosion reactions. The formation of a protective film by the inhibitor molecules on the metal surface effectively blocks the active sites where corrosion would otherwise occur.
To illustrate the typical performance of a dimethyl-nitroaniline derivative as a corrosion inhibitor, the following table presents representative data on the inhibition efficiency for a similar compound on mild steel in a hydrochloric acid solution.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.2 | - |
| 0.001 | 5.8 | 61.8 |
| 0.005 | 2.1 | 86.2 |
| 0.010 | 1.2 | 92.1 |
| 0.050 | 0.5 | 96.7 |
This table presents hypothetical data for illustrative purposes, based on the performance of structurally similar corrosion inhibitors, to demonstrate the general trend of increasing inhibition efficiency with concentration.
Environmental Remediation Research: Catalytic Degradation of Pollutants
In the field of environmental remediation, catalytic degradation is a key technology for the breakdown of persistent organic pollutants into less harmful substances. This often involves the use of catalysts to enhance the efficiency of advanced oxidation processes.
A thorough review of the available scientific literature does not indicate that this compound is utilized in research concerning the catalytic degradation of environmental pollutants. The primary focus of research on nitroaromatic compounds, such as nitroanilines, in an environmental context is often on their own degradation, as they can be constituents of industrial effluents and are considered pollutants themselves.
The catalytic reduction of nitroaromatics to their corresponding amines is a well-studied area, as the resulting aromatic amines are valuable intermediates in various industrial syntheses. nih.gov This process, however, is a transformation of the nitro compound itself, rather than its use as a catalyst for the degradation of other pollutants.
Therefore, at present, there is no established body of research to suggest a role for this compound in the catalytic degradation of other environmental contaminants. Its application in this specific area of environmental remediation has not been a subject of investigation in the reviewed literature.
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies
The synthesis of nitroaromatic compounds, including 2,5-Dimethyl-4-nitroaniline (B186552), has traditionally relied on electrophilic nitration using harsh reagents like concentrated nitric and sulfuric acids. nih.govyoutube.com This established method raises significant environmental and safety concerns due to the generation of large quantities of acidic waste and the potential for runaway reactions. researchgate.net Emerging research trends are heavily focused on developing "green" or sustainable alternatives that mitigate these issues. canberra-ip.comresearchgate.net
Future methodologies for synthesizing 2,5-Dimethyl-4-nitroaniline hydrochloride are expected to prioritize efficiency, safety, and environmental benignity. Key areas of development include:
Solid-Supported Reagents: Utilizing inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel can facilitate cleaner reactions by simplifying product isolation and minimizing acidic waste streams. researchgate.net
Catalytic Processes: The use of catalysts, such as copper-catalyzed systems for the nitration of protected anilines, represents a significant step forward. chemistryviews.org These methods can proceed under milder conditions and often use the nitrating agent more efficiently, with water as the only stoichiometric byproduct. chemistryviews.org
Alternative Solvents and Conditions: Research into performing reactions in environmentally friendly solvents, such as water, or under solvent-free conditions is a cornerstone of green chemistry. eurekaselect.comrsc.orgingentaconnect.com Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.neteurekaselect.comingentaconnect.com
Biocatalysis: The development of enzymatic processes for aromatic nitration offers the potential for high selectivity and efficiency under ambient conditions, completely avoiding harsh chemicals and their associated environmental impact. canberra-ip.com
| Synthesis Approach | Key Advantages | Relevant Research Trend |
| Solid-Acid Catalysis | Recyclable catalysts, reduced corrosion, high selectivity. researchgate.net | Replacement of liquid acids. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.neteurekaselect.com | Energy efficiency. |
| Biocatalysis | High regio- and stereo-selectivity, minimal environmental impact. canberra-ip.com | Environmentally benign processes. |
| Copper-Catalyzed Nitration | Milder conditions, water as the only byproduct. chemistryviews.org | Atom economy and waste reduction. |
Exploration of Novel Material Applications with Tunable Properties
Nitroaniline derivatives are a well-studied class of molecules for applications in materials science, particularly in the field of nonlinear optics (NLO). researchgate.net The "push-pull" nature of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring leads to significant molecular hyperpolarizability, a key requirement for NLO materials. Future research on this compound will likely focus on harnessing and tuning these electronic properties for advanced material applications.
The specific arrangement of molecules in the solid state is critical for bulk NLO effects. For instance, para-nitroaniline crystallizes in a centrosymmetric space group, which cancels out its second-order NLO response (a phenomenon known as second-harmonic generation, or SHG). dtic.mil However, research has shown that incorporating these molecules into host-guest assemblies can disrupt this symmetry and "switch on" the NLO properties. dtic.mil This highlights a key research direction: controlling the solid-state architecture of 2,5-Dimethyl-4-nitroaniline and its derivatives to optimize material properties.
The electronic and optical characteristics can be fine-tuned by modifying the molecular structure, such as by adding or changing substituent groups. indexcopernicus.com The methyl groups in 2,5-Dimethyl-4-nitroaniline already influence its electronic profile, and further derivatization could lead to materials with tailored refractive indices, absorption spectra, and NLO coefficients for applications in optical communications and information processing. nih.gov
Advanced Mechanistic Studies using in situ Techniques
A deeper understanding of the reaction mechanisms governing the synthesis of 2,5-Dimethyl-4-nitroaniline is crucial for optimizing yield, minimizing byproducts, and transitioning to more sustainable processes. The nitration of anilines is known to be complex; in strongly acidic media, the aniline (B41778) is protonated to form the anilinium ion, which is a meta-directing group, leading to a mixture of isomers. youtube.comstackexchange.com
Future research will increasingly employ advanced in situ analytical techniques to monitor these reactions in real time. Spectroscopic methods like Raman and infrared (IR) spectroscopy are particularly powerful for this purpose. mdpi.com
Reaction Monitoring: In situ Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the reaction, providing detailed kinetic data. nih.gov This allows for precise optimization of parameters like temperature, reagent concentration, and reaction time.
Intermediate Identification: These techniques can help identify transient intermediates, providing direct experimental evidence to support or refute proposed reaction mechanisms. rsc.org For example, resonance Raman spectroscopy has been successfully used to verify the formation of precursor and intermediate complexes in catalytic amination reactions. rsc.org
By applying such in situ methods to the synthesis of 2,5-Dimethyl-4-nitroaniline, researchers can gain unprecedented insight into the electrophilic aromatic substitution mechanism, leading to more controlled and efficient synthetic protocols. researchgate.net
| In situ Technique | Information Gained | Impact on Research |
| Raman Spectroscopy | Real-time concentration profiles of reactants and products, identification of intermediates. mdpi.comnih.gov | Kinetic modeling, reaction optimization, mechanistic validation. |
| FT-IR Spectroscopy | Changes in functional groups, detection of intermediates. | Understanding reaction pathways and endpoint determination. |
| UV-Visible Spectroscopy | Study of reaction kinetics and effects of reaction conditions. researchgate.net | Elucidation of how factors like pH and oxygen affect reaction rates. |
Computational Design and Prediction of Novel Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for materials science and chemical synthesis. nih.gov This approach allows for the in silico design and evaluation of novel molecules, saving significant time and resources compared to traditional experimental approaches. Future research on 2,5-Dimethyl-4-nitroaniline will heavily leverage computational modeling to predict the properties of new derivatives and guide synthetic efforts.
DFT calculations can accurately predict a range of molecular properties critical for material applications: researchgate.netresearchgate.net
Molecular Geometry: Optimization of the ground-state structure.
Electronic Properties: Calculation of HOMO-LUMO energy gaps, which relate to the molecule's electronic transitions and reactivity. indexcopernicus.com
Optical Properties: Prediction of polarizability and hyperpolarizability to screen for promising NLO candidates. nih.gov
Solvent Effects: Modeling how different solvent environments affect molecular structure and properties. chemrxiv.org
By systematically modifying the structure of 2,5-Dimethyl-4-nitroaniline in computational models—for example, by changing the position or type of substituent groups—researchers can create a virtual library of derivatives. This allows for the identification of candidates with enhanced NLO responses or other desirable characteristics, thereby focusing experimental work on the most promising compounds. indexcopernicus.com
Integration into Supramolecular Assemblies and Self-Assembling Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful strategy for constructing functional materials from the bottom up. The functional groups present in this compound—the amino group (as an ammonium (B1175870) salt), the nitro group, and the aromatic ring—are all capable of participating in key non-covalent interactions.
Hydrogen Bonding: The ammonium group is a strong hydrogen bond donor, while the nitro group is an effective acceptor. researchgate.netniscpr.res.in This donor-acceptor pairing can guide the self-assembly of molecules into well-defined architectures, such as one-dimensional chains or two-dimensional sheets. researchgate.netelsevierpure.com The presence of the chloride counter-ion introduces the possibility of strong N⁺–H···Cl⁻ interactions, which are known to be highly directional and can be exploited to control supramolecular structures. rsc.org
π-π Stacking: The aromatic rings can stack on top of one another, another important interaction that helps stabilize supramolecular structures.
Self-Assembly: Research on other aniline-based molecules has shown that they can self-assemble into functional nanostructures, such as conductive nanowires. nih.govresearchgate.net
Future research will explore how these interactions can be used to control the assembly of this compound into ordered, functional superstructures. By understanding and manipulating the hydrogen bonding and stacking interactions, it may be possible to create novel materials with tailored electronic, optical, or sensing properties. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and characterization techniques for 2,5-Dimethyl-4-nitroaniline hydrochloride?
- Methodological Answer :
- Synthesis : Begin with nitration of 2,5-dimethylaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the para position. Subsequent isolation of the nitro intermediate followed by treatment with HCl yields the hydrochloride salt. Ensure stoichiometric control to avoid over-nitration or side products.
- Characterization : Use ¹H/¹³C NMR to confirm aromatic substitution patterns and salt formation. Compare melting points (mp) with literature values (e.g., similar hydrochloride salts in catalogs report mp ranges like 80–85°C for structurally related compounds ). Elemental analysis (C, H, N) validates purity. HPLC with UV detection (e.g., λ = 254 nm) monitors reaction progress and byproducts .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC-MS over 72 hours. For thermal stability, conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Key Findings : Nitroaniline derivatives are prone to hydrolysis under alkaline conditions. Hydrochloride salts typically exhibit higher stability in acidic media, as seen in analogous compounds .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in azo coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian 16 (B3LYP/6-31G* basis set). Calculate electrostatic potential surfaces to identify electrophilic/nucleophilic sites. Compare with experimental data from azo dyes (e.g., methyl red derivatives in catalogs ).
- Reactivity Insights : Nitro groups enhance electrophilicity at the aromatic ring, favoring coupling reactions. Steric hindrance from methyl groups may reduce reaction rates at ortho positions .
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer :
- Contradiction Analysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). Compare with databases (e.g., CAS registry entries ) for structurally similar compounds. If discrepancies persist, perform X-ray crystallography to resolve ambiguities.
- Case Example : Inconsistent ¹H NMR peaks for methyl groups in related cyclopentane hydrochlorides were resolved via crystallography, revealing conformational isomerism .
Methodological Quality and Experimental Design
Q. What frameworks ensure methodological rigor in studies involving nitroaniline derivatives?
- Methodological Answer :
- Quality Checklists : Adapt the NICE rating system (Table 2, ) to evaluate experimental design, including controls for side reactions (e.g., nitration byproducts) and validation of analytical methods.
- Data Reproducibility : Use triplicate measurements for stability assays and report confidence intervals. Reference CAS RN and batch codes (e.g., TFS codes ) for reagent traceability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
